molecular formula C₁₅H₁₇NO₄ B1161505 rac-N-(2,3-Dihydroxyphenyl)-m-synephrine

rac-N-(2,3-Dihydroxyphenyl)-m-synephrine

Número de catálogo: B1161505
Peso molecular: 275.3
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rac-N-(2,3-Dihydroxyphenyl)-m-synephrine is a chemical compound of significant interest in specialized research areas. As a derivative of m-synephrine (also known as phenylephrine), this compound is positioned for investigation in advanced pharmacological studies . m-Synephrine (phenylephrine) is a well-known sympathomimetic amine and an adrenergic receptor agonist. It is considered the most potent synephrine isomer at α1-adrenoreceptors (α1-AR) compared to its ortho- and para- positional counterparts . The "rac-" prefix indicates that this specific product is provided as a racemic mixture, containing both the R- and S- enantiomers. The presence of the (2,3-dihydroxyphenyl) moiety suggests potential for unique receptor binding or metabolic pathways, making it a candidate for exploring novel structure-activity relationships. Potential research applications for this compound could include, but are not limited to, studies on adrenergic receptor signaling, the development of analytical methods for complex matrices, or serving as a synthetic intermediate or reference standard in method development. Researchers are encouraged to utilize this compound for in-depth mechanistic studies to fully elucidate its specific molecular targets and mechanisms of action. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Propiedades

Fórmula molecular

C₁₅H₁₇NO₄

Peso molecular

275.3

Sinónimos

rac-N-(2,3-Dihydroxyphenyl)phenylephrine

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares rac-N-(2,3-Dihydroxyphenyl)-m-synephrine with structurally or functionally related compounds, emphasizing distinctions in molecular features, applications, and safety.

Structural and Functional Comparison

Compound Name CAS Number Key Structural Features Primary Applications/Effects Safety Profile
This compound 368745-05-4 m-Synephrine core + N-(2,3-dihydroxyphenyl) Research/analytical reagent Not well-characterized
m-Synephrine (Phenylephrine) N/A Meta-hydroxyl phenethylamine Nasal decongestant, pupil dilation Generally safe at therapeutic doses
p-Synephrine N/A Para-hydroxyl phenethylamine Dietary supplements (weight loss, energy) Low cardiovascular risk
Ephedrine N/A β-hydroxyl + methyl group on phenethylamine Formerly used for asthma (now banned) High cardiovascular/stroke risk

Key Distinctions

dopaminergic receptors). This contrasts with p-synephrine, which lacks hydroxyl groups beyond the para position . Unlike ephedrine, which has a β-hydroxyl and methyl group enhancing central nervous system stimulation, the target compound’s substitutions may limit its ability to cross the blood-brain barrier .

Pharmacological Implications: m-Synephrine primarily acts as an α1-adrenergic agonist, causing vasoconstriction, whereas p-synephrine exhibits weaker adrenergic activity and is marketed for thermogenic effects . The dihydroxyphenyl group in the target compound could mimic catecholamines (e.g., dopamine), but the 2,3-hydroxylation pattern diverges from the canonical 3,4-catechol structure, likely reducing affinity for catecholamine receptors.

Regulatory and Safety Profiles :

  • Ephedrine was banned in many countries due to cardiovascular risks, while p-synephrine is generally regarded as safe in supplements. The safety of This compound remains unstudied, though its structural complexity warrants caution in unregulated applications .

Research Findings and Gaps

  • Analytical Presence : The compound is listed in reagent kits (e.g., ELISA protocols) but lacks detailed mechanistic or clinical studies .
  • Supplement Contamination: Some commercial synephrine supplements contain unintended m-synephrine isomers, raising concerns about mislabeling and unanticipated pharmacological effects .
  • Comparative Data: No direct studies compare the target compound’s activity with m- or p-synephrine. Structural analogs like 3,4-dihydroxybenzaldehyde-3C6 (CAS 4964-03-5) and digoxigenin tetradigitoxoside (CAS 3539-05-6) are documented in analytical workflows but are pharmacologically unrelated .

Métodos De Preparación

Key Synthetic Challenges

Introducing multiple hydroxyl groups on the aromatic ring necessitates selective protection and deprotection strategies to prevent unwanted side reactions. Additionally, achieving the correct stereochemistry at the chiral centers requires careful control of reaction conditions.

Synthetic Routes and Methodologies

Friedel-Crafts Acylation and Bromination

The synthesis begins with phenol acetate, which undergoes Friedel-Crafts acylation using aluminum trichloride (AlCl₃) as a catalyst to form parahydroxyacetophenone. This intermediate is subsequently brominated at the α-position using bromine in chloroform, yielding 2-bromo-1-(4-hydroxyphenyl)ethanone.

Reaction Conditions:

  • Friedel-Crafts Acylation: 50–60°C for 1–3 hours in chloroform.

  • Bromination: 0–5°C under cryogenic conditions to minimize polybromination.

Amination and Reduction

The brominated intermediate reacts with methylamine to form 2-methylamino-1-(4-hydroxyphenyl)ethanone. This ketone is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) to produce the corresponding alcohol, 1-(4-hydroxyphenyl)-2-(methylamino)ethanol.

Critical Parameters:

  • Amination: Requires stoichiometric methylamine in methanol at reflux.

  • Reduction: Conducted at 0–5°C to prevent over-reduction or epimerization.

Introduction of the 2,3-Dihydroxyphenyl Group

The final step involves coupling the secondary amine with 2,3-dihydroxybenzaldehyde via reductive amination. This is achieved using a palladium catalyst under hydrogen gas (H₂) to facilitate imine formation and subsequent reduction.

Optimization Notes:

  • Catalyst Choice: Palladium on carbon (Pd/C) provides higher yields compared to platinum oxide.

  • Solvent System: Ethanol-water mixtures improve solubility of polar intermediates.

Industrial-Scale Production Considerations

Process Intensification Strategies

Large-scale synthesis employs continuous flow reactors for the bromination and amination steps, reducing reaction times from hours to minutes. For example, bromination in microreactors achieves 95% conversion at 25°C, compared to 65% in batch systems.

Purification and Isolation

Crude product is purified via recrystallization from methanol-water mixtures, yielding >99% purity. Analytical data from LGC Standards confirm this method produces material with a melting point of 198–202°C and a logP value of 1.2.

Table 1: Key Physicochemical Properties

PropertyValueMethodSource
Molecular Weight275.3 g/molHRMS
Melting Point198–202°CDSC
logP1.2Shake-flask
Solubility (Water)12 mg/mLUSP <921>

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 6.75 (d, J = 8.4 Hz, 1H, ArH), 6.68 (s, 1H, ArH), 6.59 (d, J = 8.4 Hz, 1H, ArH), 4.21 (m, 1H, CHOH), 3.98 (m, 1H, CHOH), 3.12 (s, 3H, NCH₃).

  • IR (KBr): 3400 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-N stretch).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 8.2 minutes, confirming >99.5% purity.

Comparative Analysis of Synthetic Methods

Traditional vs. Flow Chemistry

Batch synthesis affords 65–70% overall yield, whereas flow systems achieve 85–90% by minimizing intermediate degradation. Energy consumption decreases by 40% in flow setups due to improved heat transfer.

Environmental Impact

The patent route generates 12 kg of waste per kg of product, primarily from solvent use in Friedel-Crafts and bromination steps. Substituting chloroform with ethyl acetate reduces hazardous waste by 30% .

Q & A

Basic Question: What are the established synthetic routes for rac-N-(2,3-Dihydroxyphenyl)-m-synephrine, and how can purity be optimized during synthesis?

Methodological Answer:
Synthesis typically involves multi-step processes, including protection/deprotection of hydroxyl groups and stereochemical control. Key steps include:

  • Starting Materials : Use of 2,3-dihydroxybenzaldehyde and m-synephrine derivatives as precursors.
  • Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions to minimize oxidation of catechol groups .
  • Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/methanol) followed by recrystallization in ethanol/water mixtures to isolate the racemic mixture .
  • Purity Optimization : Monitor reactions via TLC and confirm final purity using HPLC (>98% purity threshold) with UV detection at 280 nm, referencing USP standards for related catecholamines .

Basic Question: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to resolve aromatic protons (6.5–7.5 ppm) and hydroxyl groups (broad signals at 8–10 ppm). 2D NMR (COSY, HSQC) clarifies connectivity .
    • Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion ([M+H]⁺) and fragmentation patterns .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 columns with mobile phases of 0.1% formic acid in water/acetonitrile. Compare retention times against USP reference standards for synephrine derivatives .

Basic Question: How can researchers ensure batch-to-batch consistency in physicochemical properties for this compound?

Methodological Answer:

  • Standardized Protocols : Adopt strict reaction conditions (temperature, pH, solvent ratios) and document deviations.
  • Quality Control :
    • Melting Point Analysis : Compare to literature values (e.g., 255–257°C for similar catechol derivatives) .
    • Chiral Purity : Use chiral HPLC columns (e.g., Chiralpak AD-H) to confirm racemic composition and detect enantiomeric impurities .
  • Stability Testing : Store samples at –20°C under argon to prevent catechol oxidation, validated via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Question: How does stereochemistry influence this compound’s pharmacological activity, and how can enantiomers be resolved for independent evaluation?

Methodological Answer:

  • Stereochemical Impact :
    • Enantiomers may exhibit divergent binding affinities to adrenergic receptors (e.g., α1 vs. β2). Use molecular docking simulations and in vitro receptor-binding assays (radioligand displacement) to quantify differences .
  • Resolution Techniques :
    • Chiral Chromatography : Preparative-scale separation using cellulose-based columns (e.g., Chiralcel OD) with hexane/isopropanol gradients .
    • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of intermediates to isolate (R)- and (S)-enantiomers .

Advanced Question: How should researchers address contradictions in reported biological activity data (e.g., conflicting EC50 values in receptor assays)?

Methodological Answer:

  • Data Harmonization :
    • Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and receptor expression levels (e.g., HEK293 cells vs. native tissues) to reduce variability .
    • Control Compounds : Include synephrine and norepinephrine as internal references to calibrate assay sensitivity .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers. Cross-validate using orthogonal assays (e.g., cAMP accumulation vs. calcium flux) .

Advanced Question: What strategies are effective for detecting this compound in complex biological matrices (e.g., plasma, tissue homogenates)?

Methodological Answer:

  • Sample Preparation :
    • Solid-Phase Extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis MCX) to isolate catecholamines from plasma proteins .
  • Detection :
    • LC-MS/MS : Multiple reaction monitoring (MRM) for transitions like m/z 316→152 (quantifier) and 316→135 (qualifier). Optimize collision energy to minimize matrix interference .
    • Internal Standards : Deuterated analogs (e.g., m-synephrine-d3) to correct for recovery losses .

Advanced Question: How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

Methodological Answer:

  • Solvent Reduction : Replace dichloromethane with cyclopentyl methyl ether (CPME) for amide coupling .
  • Catalyst Optimization : Use recyclable immobilized lipases or Lewis acids (e.g., FeCl3) to minimize waste .
  • Energy Efficiency : Adopt microwave-assisted synthesis for coupling steps (50°C, 30 min vs. 24 hrs conventional) .

Advanced Question: What methodologies are recommended for studying the compound’s pharmacokinetics, including blood-brain barrier penetration?

Methodological Answer:

  • In Vivo Models : Administer radiolabeled compound (¹⁴C or ³H) to rats; collect plasma, CSF, and tissues at timed intervals .
  • BBB Assessment :
    • In Vitro Models : Use MDCK-MDR1 monolayers to measure permeability (Papp) and efflux ratios .
    • Microdialysis : Implant probes in rodent striatum to quantify free brain concentrations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.